N-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide
Description
This compound is a sulfonamide derivative featuring a 1-cyclopentyl-substituted tetrahydroindazole core linked to a 2,3-dihydrobenzo[b][1,4]dioxine moiety via a methyl bridge. The sulfonamide group at position 6 of the benzodioxine ring is a critical pharmacophore, often associated with hydrogen-bonding interactions in biological targets.
Properties
IUPAC Name |
N-[(1-cyclopentyl-4,5,6,7-tetrahydroindazol-3-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O4S/c25-29(26,16-9-10-20-21(13-16)28-12-11-27-20)22-14-18-17-7-3-4-8-19(17)24(23-18)15-5-1-2-6-15/h9-10,13,15,22H,1-8,11-12,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDRVCKAGPPPPMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C3=C(CCCC3)C(=N2)CNS(=O)(=O)C4=CC5=C(C=C4)OCCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the SARS-CoV-2 main protease (Mpro) . Mpro is a key enzyme in the life cycle of the SARS-CoV-2 virus, which is responsible for the maturation of essential viral proteins. Inhibiting Mpro can prevent the virus from replicating, making it a promising target for antiviral drugs.
Mode of Action
The compound interacts with its target, Mpro, through a process that involves molecular docking . This is followed by molecular dynamics simulation and MM/GBSA calculations to select the most promising compounds for synthesis and evaluation. The compound’s interaction with Mpro leads to the inhibition of the enzyme, thereby preventing the maturation of viral proteins and halting the replication of the virus.
Biochemical Pathways
The compound affects the biochemical pathway involving the SARS-CoV-2 main protease (Mpro) . By inhibiting Mpro, the compound disrupts the viral life cycle, preventing the maturation of essential viral proteins and the replication of the virus.
Pharmacokinetics
The compound’s effectiveness against mpro was evaluated usingvirtual screening and molecular dynamics simulations . These methods can provide insights into the compound’s absorption, distribution, metabolism, and excretion (ADME) properties, as well as its bioavailability.
Result of Action
The primary result of the compound’s action is the inhibition of the SARS-CoV-2 main protease (Mpro) . This leads to a disruption in the maturation of essential viral proteins, effectively halting the replication of the virus. This makes the compound a potential candidate for the development of antiviral drugs against SARS-CoV-2.
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors While specific details are not available in the current literature, factors such as temperature, pH, and the presence of other biological molecules can potentially affect the compound’s action
Biological Activity
N-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is a complex organic compound that exhibits significant biological activities due to its unique structural components. This compound incorporates a sulfonamide group known for its antibacterial properties and an indazole derivative associated with anticancer activity and neurotransmitter modulation.
Chemical Structure and Properties
The compound's structure includes:
- Indazole moiety : Contributes to potential anticancer properties.
- Benzo[b][1,4]dioxine : Enhances pharmacological activity.
- Sulfonamide group : Imparts antibacterial properties through enzyme inhibition.
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C20H24N3O4S |
| Molecular Weight | 396.48 g/mol |
| CAS Number | 1448044-44-7 |
Antibacterial Activity
Sulfonamides are primarily recognized for their antibacterial properties. They inhibit bacterial growth through competitive inhibition of the enzyme dihydropteroate synthase, which is crucial in folate synthesis. This mechanism is essential in treating various bacterial infections.
Anticancer Activity
Indazole derivatives have been shown to exhibit significant anticancer activities. For instance:
- Inhibition of Tumor Growth : Compounds containing indazole scaffolds have been reported to inhibit various kinases involved in cancer progression. A study highlighted that indazole derivatives effectively inhibited Polo-like kinase 4 (PLK4), which is pivotal in cell cycle regulation and tumor growth .
Neurotransmitter Modulation
The unique structural features of this compound may also influence neurotransmitter systems. Indazole compounds have been linked to modulating serotonin and dopamine pathways, potentially offering therapeutic avenues for neuropsychiatric disorders.
Study on Antitumor Activity
A significant study evaluated the potential of indazole derivatives against PLK4. The results showed that specific derivatives exhibited nanomolar inhibition of PLK4 activity, leading to reduced tumor growth in xenograft models . The findings suggest that the incorporation of the indazole scaffold into drug design could enhance anticancer efficacy.
Pharmacological Profiles
Research has indicated that this compound possesses a favorable pharmacological profile due to its lipophilicity and ability to penetrate biological membranes. This characteristic is vital for improving bioavailability and therapeutic effectiveness.
Comparison with Similar Compounds
Structural and Functional Differences
Key Observations
Sulfonamide vs.
Core Heterocycle Differences :
- The tetrahydroindazole core in the target compound and Analog 2 may confer rigidity and π-stacking capability, whereas Analog 1’s benzothiophene introduces sulfur-based electronic effects .
Substituent Effects: The cyclopentyl group in the target compound and Analog 2 increases lipophilicity (logP ~3.5–4.0), which may improve membrane permeability but reduce aqueous solubility.
Research Findings and Hypotheses
While direct bioactivity data for the target compound are unavailable, inferences can be drawn from structural analogs:
- Enzyme Inhibition Potential: Sulfonamide-containing analogs (e.g., the target compound) are frequently investigated as kinase or protease inhibitors due to their ability to bind ATP pockets or catalytic sites .
- Antimicrobial Activity : Benzodioxine sulfonamides have shown promise against Gram-positive bacteria in prior studies, suggesting a possible avenue for the target compound .
- Metabolic Stability : The tetrahydroindazole core may enhance metabolic stability compared to Analog 1’s benzothiophene, which could be prone to oxidative metabolism .
Q & A
Q. How can researchers validate purity thresholds for in vivo toxicity studies?
- Methodological Answer : Employ orthogonal analytics:
- HPLC-ELSD : Detect non-UV active impurities (e.g., cyclopentyl byproducts).
- ICP-MS : Quantify heavy metal residues from catalysts (e.g., Li⁺).
- 2D-NMR : Resolve diastereomeric impurities in the indazole core .
Methodological Best Practices
- Data Contradiction Analysis : Use Bayesian statistical models to weigh evidence from conflicting assays, incorporating prior knowledge of sulfonamide SAR (Structure-Activity Relationships) .
- Interdisciplinary Integration : Combine synthetic chemistry with AI-driven process optimization (e.g., reinforcement learning for reaction pathway discovery) to bridge gaps between empirical and computational results .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
